molecular formula C18H15N5O6S B15016812 3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15016812
M. Wt: 429.4 g/mol
InChI Key: FNEULFGAFKMJMJ-UFWORHAWSA-N
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Description

3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 2-hydroxy-3,5-dinitrobenzaldehyde and 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one. The key step involves the formation of a Schiff base through a condensation reaction between the aldehyde and the amine group of the tetrahydrobenzothieno pyrimidinone derivative. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Halogenated derivatives can be formed.

Scientific Research Applications

3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The Schiff base moiety may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C18H15N5O6S

Molecular Weight

429.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15N5O6S/c1-9-20-17-15(12-4-2-3-5-14(12)30-17)18(25)21(9)19-8-10-6-11(22(26)27)7-13(16(10)24)23(28)29/h6-8,24H,2-5H2,1H3/b19-8+

InChI Key

FNEULFGAFKMJMJ-UFWORHAWSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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